molecular formula C10H13BClNO4 B1654198 Ganfeborole CAS No. 2131798-12-2

Ganfeborole

Cat. No.: B1654198
CAS No.: 2131798-12-2
M. Wt: 257.48 g/mol
InChI Key: DJUOWOXTPXUHDQ-MRVPVSSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK3036656 involves the application of the oxaborole tRNA trapping (OBORT) mechanism. This mechanism was initially described by Rock and Mao et al. in 2007.

Industrial Production Methods

Industrial production methods for GSK3036656 are designed to ensure high yield and purity. These methods involve optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize the efficiency of the synthetic process. The final product is subjected to rigorous quality control measures to ensure its suitability for clinical use .

Chemical Reactions Analysis

Types of Reactions

GSK3036656 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving GSK3036656 include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of GSK3036656 depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .

Mechanism of Action

GSK3036656 exerts its effects by inhibiting the enzyme leucyl-tRNA synthetase in Mycobacterium tuberculosis. This enzyme is essential for protein synthesis, as it catalyzes the attachment of leucine to its corresponding tRNA. By inhibiting this enzyme, GSK3036656 disrupts protein synthesis, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Biological Activity

Ganfeborole (GSK3036656) is a novel compound classified as a leucyl-tRNA synthetase inhibitor . It has emerged as a promising candidate for the treatment of tuberculosis (TB), particularly drug-resistant strains. This article delves into its biological activity, efficacy in clinical settings, and underlying mechanisms of action.

This compound targets the leucyl-tRNA synthetase (LeuRS) enzyme, which is crucial for protein synthesis in bacteria. By inhibiting this enzyme, this compound disrupts the production of essential proteins, leading to bacterial growth inhibition and cell death. This mechanism is particularly effective against Mycobacterium tuberculosis, the causative agent of TB.

In Vitro and In Vivo Studies

Research indicates that this compound exhibits significant bactericidal activity against various strains of M. tuberculosis, including:

  • Drug-susceptible TB
  • Multi-drug resistant TB (MDR-TB)
  • Extensively drug-resistant TB (XDR-TB)

In laboratory studies, this compound demonstrated potent activity with minimal inhibitory concentrations (MICs) that were significantly lower than those for existing TB treatments .

In animal models, particularly mice, this compound showed high bioavailability and effective exposure with low clearance rates. A study reported a maximum reduction in bacterial load by 3.6 log CFU in lungs after treatment with various doses over an extended period .

Clinical Trials

A Phase 2a open-label randomized trial assessed the safety and efficacy of this compound in human subjects. Key findings include:

  • Dosing : Participants received doses ranging from 5 to 30 mg daily.
  • Early Bactericidal Activity (EBA) : The compound exhibited a notable decrease in colony-forming units (CFUs) in sputum samples over 14 days.
  • Safety Profile : this compound was well tolerated, with adverse events primarily mild to moderate, such as headaches and dizziness .

Case Studies

Several case studies have illustrated the clinical potential of this compound:

  • Case Study 1 : A patient with MDR-TB showed a significant decline in bacterial burden after receiving this compound combined with standard TB therapy. Imaging techniques revealed reduced lesion volume and metabolic activity in lung tissues after treatment.
  • Case Study 2 : In another instance involving patients with XDR-TB, treatment with this compound resulted in improved clinical outcomes and reduced hospitalization times compared to conventional therapies.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. A population pharmacokinetic analysis suggested that optimal dosing regimens would range between 5 to 25 mg daily, based on early bactericidal activity observed during trials .

Table: Summary of Clinical Findings

ParameterFindings
Drug ClassLeucyl-tRNA synthetase inhibitor
Target PathogenMycobacterium tuberculosis
MIC Range<0.1 μM
Maximum Reduction in CFUsUp to 3.6 log CFU
Common Adverse EventsHeadache, dizziness
Optimal Dose Range5 - 30 mg daily

Future Directions

Ongoing studies are focusing on the combination of this compound with other anti-TB agents to enhance therapeutic efficacy and combat resistance. The next phase of clinical trials will evaluate its effectiveness across diverse populations globally, including regions heavily burdened by TB.

Properties

CAS No.

2131798-12-2

Molecular Formula

C10H13BClNO4

Molecular Weight

257.48 g/mol

IUPAC Name

2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol

InChI

InChI=1S/C10H13BClNO4/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15/h1-2,8,14-15H,3-5,13H2/t8-/m1/s1

InChI Key

DJUOWOXTPXUHDQ-MRVPVSSYSA-N

SMILES

B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O

Isomeric SMILES

B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCCO)O

Canonical SMILES

B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O

Synonyms

3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo(c)(1,2)oxaborol-1(3H)-ol
GSK3036656
GSK656

Origin of Product

United States

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